REACTION_CXSMILES
|
N1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=2)C=C1.[O-]S([C:18]([F:21])(F)F)(=O)=O.F[N+:23]1C(C)=CC(C)=C[C:24]=1C>CO>[F:21][C:18]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=2)[NH:23][CH:24]=1 |f:1.2|
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(=O)OC
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Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.F[N+]1=C(C=C(C=C1C)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (silica gel, 15-20% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CNC2=CC(=CC=C12)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |